molecular formula C10H9F2IO2 B14044672 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one

1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one

Cat. No.: B14044672
M. Wt: 326.08 g/mol
InChI Key: AYBNOQYCZKOAKW-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C10H9F2IO2 This compound is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one typically involves the introduction of the difluoromethoxy and iodine groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 3-(difluoromethoxy)phenylboronic acid with iodine in the presence of a palladium catalyst to form the iodinated intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one involves its interaction with various molecular targets. The difluoromethoxy group and iodine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes and receptors. The propan-2-one moiety can undergo nucleophilic addition reactions, further modulating its biological activity.

Comparison with Similar Compounds

    1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the iodine atom, resulting in different reactivity and applications.

    1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one: Similar structure but with the iodine atom in a different position, affecting its chemical properties.

Properties

Molecular Formula

C10H9F2IO2

Molecular Weight

326.08 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-5-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9F2IO2/c1-6(14)2-7-3-8(13)5-9(4-7)15-10(11)12/h3-5,10H,2H2,1H3

InChI Key

AYBNOQYCZKOAKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)I)OC(F)F

Origin of Product

United States

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